Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
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Overview
Description
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is a complex organic compound that features multiple functional groups, including amino, azide, and polyethylene glycol (PEG) chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane typically involves multi-step organic reactions. The process may start with the preparation of the core methane structure, followed by the introduction of azide and amino groups. The PEG4-ethoxymethyl chain is usually attached through etherification or similar reactions. Common reagents might include azidation agents, amines, and PEG derivatives. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and efficient methods. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The goal is to achieve high throughput while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The amino and azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of azide groups may yield nitro derivatives, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation and labeling of biomolecules due to its reactive functional groups.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane depends on its specific application. In bioconjugation, the azide groups can react with alkyne groups in a click chemistry reaction, forming stable triazole linkages. The PEG4-ethoxymethyl chain can enhance solubility and biocompatibility, making it suitable for biological applications.
Comparison with Similar Compounds
Similar Compounds
Amino-Tri-(Azide-PEG3-ethoxymethyl)-methane: Similar structure with a shorter PEG chain.
Amino-Tri-(Azide-PEG4-methoxymethyl)-methane: Similar structure with a different ether group.
Amino-Tri-(Azide-PEG4-ethoxymethyl)-ethane: Similar structure with an ethane core instead of methane.
Uniqueness
Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is unique due to its specific combination of functional groups and the length of the PEG chain. This combination can provide distinct properties such as enhanced solubility, reactivity, and biocompatibility, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C43H83N13O18 |
---|---|
Molecular Weight |
1070.2 g/mol |
IUPAC Name |
3-[2-amino-3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C43H83N13O18/c44-43(37-72-10-1-40(57)48-4-13-60-19-25-66-31-34-69-28-22-63-16-7-51-54-45,38-73-11-2-41(58)49-5-14-61-20-26-67-32-35-70-29-23-64-17-8-52-55-46)39-74-12-3-42(59)50-6-15-62-21-27-68-33-36-71-30-24-65-18-9-53-56-47/h1-39,44H2,(H,48,57)(H,49,58)(H,50,59) |
InChI Key |
QKMVIYBFPLWXOM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])N)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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